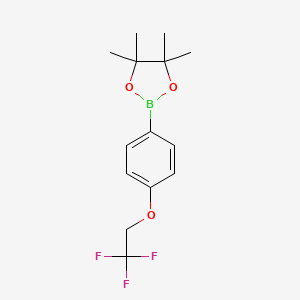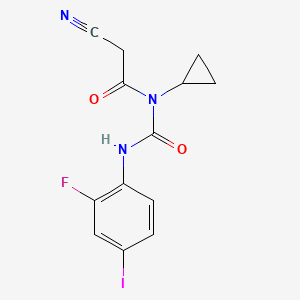
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
Overview
Description
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide is a chemical compound with the CAS Number: 871700-26-4 . It has a molecular weight of 387.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C13H11FIN3O2 . It has a monoisotopic mass of 386.987976 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 77.8±0.4 cm3 . The compound has 5 H bond acceptors and 1 H bond donor . It has 4 freely rotating bonds . The polar surface area of the compound is 73 Å2 . The compound has a polarizability of 30.9±0.5 10-24 cm3 . The surface tension of the compound is 66.4±5.0 dyne/cm . The molar volume of the compound is 213.1±5.0 cm3 .Scientific Research Applications
Chemical Synthesis and Characterization
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide and its derivatives are primarily studied for their potential in chemical synthesis and characterization. For instance, novel compounds of this nature were synthesized using 3-fluoro-4-cyanophenol as primary compounds, and their structures were identified through various analytical methods (Yang Man-li, 2008). Similarly, 2-Cyano-N-(tetrahydrocarbazole)acetamide was utilized in the synthesis of several arylazocarbazole derivatives, showcasing its versatility as a building block in chemical synthesis (A. Fadda et al., 2010).
Building Block in Heterocyclic Synthesis
The compound is recognized as a synthon in heterocyclic synthesis, contributing to the creation of polyfunctionalized heterocyclic compounds. This highlights its importance in the synthesis of structurally complex and functionally diverse molecular systems (Moustafa A. Gouda, 2014).
Utility in Synthesizing Bioactive Compounds
The utility of similar acetamide compounds extends to the synthesis of bioactive compounds. For instance, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been used to synthesize new heterocyclic compounds, demonstrating potential antimicrobial properties (E. Darwish et al., 2014).
Photovoltaic and Optical Applications
In the realm of photovoltaic efficiency and optical applications, certain acetamide analogs have shown potential. Studies have been conducted on benzothiazolinone acetamide analogs to analyze their vibrational spectra, electronic properties, light-harvesting efficiency, and non-linear optical activity (Y. Mary et al., 2020).
Antimicrobial Properties
The antimicrobial evaluation of certain acetamide derivatives has been a focus of scientific research, indicating their potential in medical and pharmaceutical applications. For instance, oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines have been synthesized and tested for their high antibacterial activity (N. S. Arutyunyan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN3O2/c14-10-7-8(15)1-4-11(10)17-13(20)18(9-2-3-9)12(19)5-6-16/h1,4,7,9H,2-3,5H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQGIQRXWIFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C(=O)CC#N)C(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732729 | |
| Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-26-4 | |
| Record name | 2-Cyano-N-cyclopropyl-N-[[(2-fluoro-4-iodophenyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
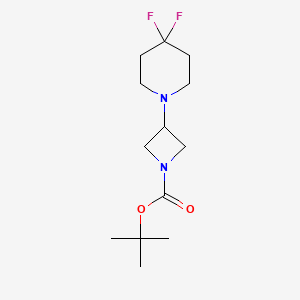
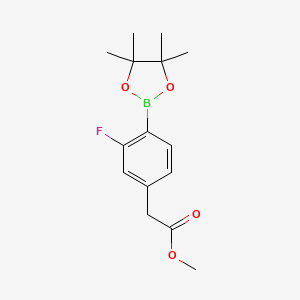

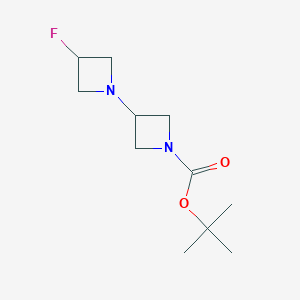
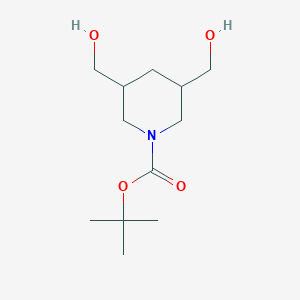
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

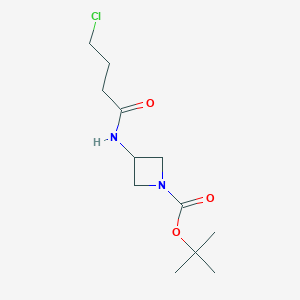
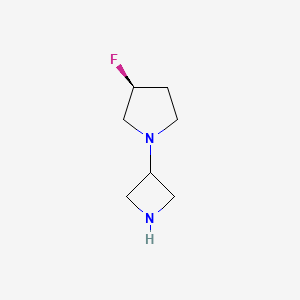
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
